Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate
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Overview
Description
Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate is a complex organic compound with the molecular formula C11H10Cl2N2O4. It consists of 10 hydrogen atoms, 11 carbon atoms, 2 nitrogen atoms, 4 oxygen atoms, and 2 chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 1,2-dichloroethane in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes precise control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(1,2-dichloroethylidene)amino]benzoate
- Methyl 4-[(2,3-dichloro-1-azaprop-1-enyloxy)carbonylamino]benzoate
Uniqueness
Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10Cl2N2O4 |
---|---|
Molecular Weight |
305.11 g/mol |
IUPAC Name |
methyl 4-[(1,2-dichloroethylideneamino)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C11H10Cl2N2O4/c1-18-10(16)7-2-4-8(5-3-7)14-11(17)19-15-9(13)6-12/h2-5H,6H2,1H3,(H,14,17) |
InChI Key |
CXTVADJKWLVZLP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)ON=C(CCl)Cl |
Origin of Product |
United States |
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